

Technical Support Center: Analytical Troubleshooting & Impurity Profiling

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Compound of Interest

Compound Name: 4-cyano CUMYL-BUTINACA
isomer 2

Cat. No.: B1164584

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Topic: Differentiating Isomers and Identifying Degradants in SGT-78 Samples

Executive Summary: Researchers analyzing 4-cyano CUMYL-BUTINACA often encounter "Isomer 2" and hydrolysis byproducts.[1] "Isomer 2" is the N2-positional isomer formed during the alkylation of the indazole ring.[1] Distinguishing the pharmacologically active N1-isomer from the N2-isomer and identifying nitrile hydrolysis degradants are critical for accurate forensic reporting and toxicological assessment.[1]

Part 1: The "Isomer 2" Phenomenon

Q: I am detecting two peaks with the exact same mass (m/z 374.2). What is "Isomer 2"?

A: The second peak is likely the N2-positional isomer of the indazole core.[1]

- The Mechanism: The indazole ring is an ambident nucleophile.[1] During the alkylation step (attaching the 4-cyanobutyl chain), the reaction can occur at either the N1 or N2 nitrogen.[1]
 - Target Compound (N1): 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide.[1][2][3]

- Isomer 2 (N2): 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide. [1]
- Forensic Significance: "Isomer 2" is a common synthesis byproduct found in seized materials. While isobaric (same mass), it has different pharmacological potency and must be chromatographically resolved.

Q: How do I analytically distinguish the N1 (Target) from the N2 (Isomer 2)?

A: You cannot rely on low-resolution Mass Spectrometry (MS) alone. Use the following orthogonal methods:

Feature	Target (N1-Isomer)	Isomer 2 (N2-Isomer)	Methodology
Stationary Phase Interaction	Typically elutes later on C18 columns (Method dependent).	Typically elutes earlier on C18 columns.	UHPLC/HPLC
UV Absorption	Distinct profile (Indazole chromophore).	Distinct profile (Quinoid-like character).	PDA/UV-Vis
Proton NMR (H)	Alkyl attached to N1 typically resonates at 4.4–4.5 ppm.	Alkyl attached to N2 typically resonates downfield at 4.6–4.7 ppm.	NMR Spectroscopy
Carbon NMR (C)	C3 (Carbonyl linker) shift is characteristic of 1H-indazole.	C3 shift differs due to 2H-indazole electronic environment.	NMR Spectroscopy

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Note: Reference standards for "4-cyano CUMYL-BUTINACA isomer 2" are commercially available for retention time matching.[\[1\]](#)

Part 2: Degradation & Byproducts (Troubleshooting Impurities)

Q: My sample shows a mass increase of +19 Da or +18 Da. Is this a synthesis error?

A: This usually indicates chemical degradation (Hydrolysis), not necessarily a synthesis error, though it can occur during improper storage.

The nitrile (cyano) group on the butyl chain is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.[\[1\]](#)

- Amide Formation (+18 Da): The nitrile (-CN) hydrolyzes to a primary amide (-CONH).
 - Observation: Mass shift from 374.2
392.2.
- Carboxylic Acid Formation (+19 Da from parent, +1 Da from amide): The amide further hydrolyzes to a carboxylic acid (-COOH).
 - Observation: Mass shift from 374.2
393.2.
 - Name: 4-cyano CUMYL-BUTINACA butanoic acid metabolite (often called the "hydrolysis metabolite").[\[1\]](#)

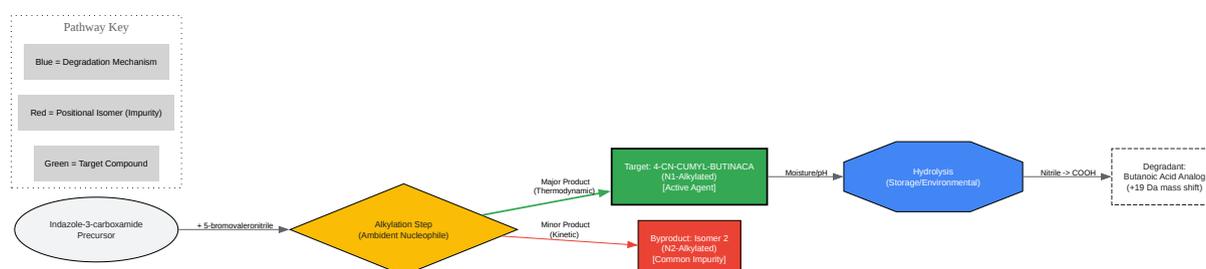
Q: Are there thermal degradation risks during GC-MS analysis?

A: Yes. Synthetic cannabinoids with amide linkers and nitrile tails are thermally labile.

- Cyanide Release: High injector port temperatures (>280°C) can induce thermal cleavage or elimination reactions.
- Artifacts: You may observe "artifact" peaks in GC-MS that are not present in LC-MS analysis.
- Recommendation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) for the most accurate impurity profiling to avoid thermal artifacts.[1]

Part 3: Structural & Pathway Visualization

The following diagram illustrates the formation of the positional isomers (N1 vs N2) and the subsequent hydrolysis degradation pathway relevant to forensic stability testing.



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Caption: Figure 1. Formation of N1/N2 positional isomers during alkylation and subsequent hydrolysis degradation pathways.[1]

Part 4: Analytical Reference Data

When troubleshooting "bad data" or unidentified peaks, compare against these established values for 4-cyano CUMYL-BUTINACA:

Parameter	Value / Characteristic	Notes
Molecular Formula		
Exact Mass	374.1950	Monoisotopic
Key MS Fragments (EI)	m/z 258, 215, 145, 119	Cumyl cation (119) is dominant.[2]
Key MS Fragments (ESI+)	m/z 375 , 119	Fragmentation often yields the cumyl moiety.
Isomer 2 Identification	Cayman Chem Item No. 20748	Use valid reference standards for RT matching.
Solubility	DMF (~30 mg/ml), DMSO (~30 mg/ml)	Poorly soluble in water; requires organic modifier.

References

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- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[9] Report on the risk assessment of CUMYL-4CN-BINACA. [Link](#)

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